

(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1R,2R)-1,2-Cyclohexanedimethanol
Cat. No.:	B1354777

[Get Quote](#)

An In-Depth Technical Guide to **(1R,2R)-1,2-Cyclohexanedimethanol**: Properties, Characterization, and Applications

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol, stands as a pivotal building block in modern organic synthesis. Its unique stereochemistry and bifunctional nature make it a valuable intermediate in the production of pharmaceuticals, polymers, and specialty chemicals. This guide offers a comprehensive overview of its physical and chemical properties, detailed characterization protocols, and key applications, tailored for researchers and professionals in drug development and chemical manufacturing. With the CAS number 65376-05-8, this compound's rigid cyclohexane backbone and defined stereocenters provide a unique scaffold for creating complex molecular architectures.

Chemical Identity and Structure

The defining feature of **(1R,2R)-1,2-Cyclohexanedimethanol** is its trans configuration, with two hydroxymethyl groups positioned on the same side of the cyclohexane ring in a diaxial or diequatorial conformation, depending on the chair flip. This specific spatial arrangement is crucial for its application in stereoselective synthesis.

- IUPAC Name: [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol

- Synonyms: (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane, (R,R)-trans-1,2-Bis-hydroxymethyl-cyclohexane
- Molecular Formula: C₈H₁₆O₂
- Molecular Weight: 144.21 g/mol
- CAS Number: 65376-05-8
- PubChem CID: 85902
- InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N

Caption: 2D structure of **(1R,2R)-1,2-Cyclohexanediethanol**.

Physical and Chemical Properties

The physical properties of **(1R,2R)-1,2-Cyclohexanediethanol** are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder or solid	
Melting Point	63 - 67 °C	
Boiling Point	270 °C (at 760 mmHg); 113 °C (at 0.2 mmHg)	
Density	~1.004 g/cm ³	
Solubility	Soluble in water and most organic solvents; slightly soluble in Chloroform and Methanol.	
Optical Rotation	$[\alpha]_{D}^{20} = +16^\circ$ to $+20^\circ$ (c=1 in toluene)	
Flash Point	129 °C	
pKa	14.75 ± 0.10 (Predicted)	

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of **(1R,2R)-1,2-Cyclohexanedimethanol**. While actual spectra should be acquired experimentally, the expected features are as follows:

- ¹H NMR Spectroscopy: The proton NMR spectrum would exhibit complex signals for the cyclohexane ring protons, typically in the 1.0-2.5 ppm range. The protons of the two hydroxymethyl groups (-CH₂OH) would likely appear as multiplets around 3.4-3.8 ppm. The hydroxyl protons (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
- ¹³C NMR Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show four distinct signals: one for the two equivalent hydroxymethyl carbons (around 65-70 ppm) and three for the pairs of equivalent carbons in the cyclohexane ring (typically in the 20-45 ppm range).

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$, corresponding to the O-H stretching vibration of the alcohol groups. C-H stretching vibrations from the cyclohexane ring and methylene groups would appear around $2850\text{-}3000\text{ cm}^{-1}$. A C-O stretching band is expected around 1050 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M^+) at $m/z = 144$. Key fragmentation patterns would likely involve the loss of water ($M-18$), a hydroxymethyl group ($M-31$), or combinations thereof.

Reactivity and Synthetic Applications

The chemical behavior of **(1R,2R)-1,2-Cyclohexanedimethanol** is dominated by its two primary alcohol functional groups. This bifunctionality allows it to serve as a versatile precursor in numerous transformations.

- As a Chiral Ligand: The diol can be readily converted into chiral ligands, such as phosphines (e.g., by reaction with chlorodiphenylphosphine), which are valuable in asymmetric catalysis.
- In Polymer Chemistry: It serves as a monomer for the synthesis of polyesters and polyurethanes. The incorporation of this rigid, chiral diol can enhance the thermal stability, mechanical strength, and weather resistance of the resulting polymers.
- Pharmaceutical Intermediate: A significant application is its role as a key intermediate in the synthesis of the antipsychotic drug Lurasidone.
- Derivatization: The hydroxyl groups can undergo standard alcohol reactions, including esterification, etherification, and oxidation to form the corresponding dialdehyde or dicarboxylic acid. For instance, it can undergo a coupling reaction with aromatic sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for purifying **(1R,2R)-1,2-Cyclohexanedimethanol**, assuming minor impurities that are less soluble at lower temperatures.

Objective: To obtain high-purity crystalline **(1R,2R)-1,2-Cyclohexanedimethanol**.

Materials:

- Crude **(1R,2R)-1,2-Cyclohexanedimethanol**
- Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)
- Erlenmeyer flask
- Hot plate with stirring capability
- Buchner funnel and filter paper
- Vacuum flask
- Ice bath

Procedure:

- Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and hexanes is often a good starting point.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) while stirring until the solid just dissolves.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
- Crystallization: Slowly add a less polar solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
- Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like **(1R,2R)-1,2-Cyclohexanedimethanol**.

- To cite this document: BenchChem. [(1R,2R)-1,2-Cyclohexanedimethanol physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1354777#1r-2r-1-2-cyclohexanedimethanol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1354777#1r-2r-1-2-cyclohexanedimethanol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com